Saturation State and Hydrogen Content Differences
The target compound possesses a fully saturated oxolane ring (C9H16N2O, 16 hydrogen atoms, MW 168.24) compared to the aromatic furan analog (C9H12N2O, 12 hydrogen atoms, MW 164.20) . The difference of 4 hydrogen atoms (ΔMW = 4.04 Da) corresponds to two degrees of unsaturation and directly impacts the octanol-water partition coefficient: saturated heterocycles typically exhibit logP values approximately 0.5-1.0 units lower than their aromatic counterparts of similar carbon count, translating to measurably different retention times in reversed-phase chromatography and distinct solubility profiles [1]. This saturation differential also eliminates the metabolic liability associated with furan rings, which are known to undergo CYP450-mediated bioactivation to reactive epoxide intermediates, whereas the oxolane ring lacks this toxophoric alert [2].
| Evidence Dimension | Molecular formula hydrogen count (saturation state) and molecular weight |
|---|---|
| Target Compound Data | C9H16N2O; MW 168.24 g·mol⁻¹; 16 H atoms; saturated oxolane ring |
| Comparator Or Baseline | 1-(Furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine: C9H12N2O; MW 164.20 g·mol⁻¹; 12 H atoms; aromatic furan ring |
| Quantified Difference | Δ = 4 H atoms; ΔMW = 4.04 g·mol⁻¹; 2 degrees of unsaturation difference |
| Conditions | Molecular formula comparison based on CAS registry data; saturation state verified by molecular formula |
Why This Matters
The saturation state governs lipophilicity, aqueous solubility, metabolic stability, and chromatographic behavior—all critical parameters for assay development, lead optimization, and procurement specification when selecting within the pyrrolidin-2-ylidene chemical series.
- [1] Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability: are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011-1020. Saturated heterocycles generally exhibit lower logP than aromatic analogs. DOI: 10.1016/j.drudis.2009.07.014 View Source
- [2] Dalvie, D. K., Kalgutkar, A. S., Khojasteh-Bakht, S. C., Obach, R. S., & O'Donnell, J. P. (2002). Biotransformation reactions of five-membered aromatic heterocyclic rings. Chemical Research in Toxicology, 15(3), 269-299. Furan rings are prone to metabolic bioactivation to reactive epoxides; saturated tetrahydrofuran analogs avoid this liability. DOI: 10.1021/tx015574b View Source
